molecular formula C19H22N2O3S B2855001 N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946282-10-6

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2855001
CAS No.: 946282-10-6
M. Wt: 358.46
InChI Key: OLHYLKJVQNBBCY-UHFFFAOYSA-N
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Description

N-[1-(Propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic organic compound designed for research purposes. It belongs to the chemical class of N-sulfonyl-tetrahydroquinolines, which are bicyclic structures of significant interest in medicinal chemistry due to their potential to modulate biological targets. Researchers are exploring this class of compounds for their utility in developing new therapeutic agents. Compounds with this core structure have been identified as potent inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) . RORγt is a nuclear receptor that plays a master role in the differentiation and function of Th17 cells, which are central to autoimmune pathologies. Therefore, this compound and its analogues represent valuable chemical tools for investigating the RORγt signaling pathway and for developing potential treatments for immune-mediated diseases such as psoriasis, rheumatoid arthritis, and multiple sclerosis . Furthermore, structurally similar N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant antimicrobial properties in scientific studies. These derivatives have shown efficacy against a range of fungal species, including Aspergillus spp., Penicillium spp., and Botrytis cinerea , highlighting the potential of this chemical scaffold in agricultural and antifungal research . This product is intended for research use only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-13-25(23,24)21-12-6-9-16-14-17(10-11-18(16)21)20-19(22)15-7-4-3-5-8-15/h3-5,7-8,10-11,14H,2,6,9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHYLKJVQNBBCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves a multi-step process. One common method starts with the preparation of the tetrahydroquinoline core, which can be achieved through a Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.

Next, the propylsulfonyl group is introduced via sulfonylation. This step often employs reagents such as propylsulfonyl chloride in the presence of a base like triethylamine. Finally, the benzamide moiety is attached through an amide coupling reaction, typically using reagents like benzoyl chloride and a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it has been shown to inhibit serine/threonine kinase 33 (STK33), which plays a role in cancer cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide with analogs from the tetrahydroisoquinoline family (Table 1), focusing on substituent effects, synthesis methods, and spectral data.

Key Observations

Substituent Effects on Bioactivity: The propane-1-sulfonyl group in the target compound differs markedly from the 3,4-dimethoxyphenylmethyl group in 28a–28c and 23b. The benzamide group at the 6-position (shared with 28c) suggests a conserved pharmacophore for target engagement, though the propane sulfonyl group may confer distinct pharmacokinetic properties.

Synthetic Methodology: The target compound likely employs propane sulfonyl chloride for sulfonylation, whereas 28a–28c use acetic anhydride, hexanoic acid/BOP, or benzoyl chloride for acylation. BOP reagent (used in 28b) facilitates efficient amide bond formation under mild conditions . 23b utilizes ethyl chloroformate for carbamate formation, a strategy distinct from the sulfonylation or acylation steps in other analogs.

Spectral Data Trends :

  • 28c ’s aromatic proton signals (δ 7.45–7.85) align with the benzamide group, similar to the target compound’s expected NMR profile.
  • Mass spectrometry data (M+H⁺ peaks) correlate with molecular weight differences: 28b (674 Da) > 28c (664 Da) > target compound (~385 Da, estimated).

Research Implications

  • Target Compound Advantages : The propane sulfonyl group may improve metabolic stability compared to the dimethoxyphenyl group in 28a–28c , which is prone to demethylation or oxidative metabolism.

Biological Activity

N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound that has attracted attention in medicinal chemistry due to its significant biological activities, particularly as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). This enzyme plays a crucial role in insulin and leptin signaling pathways, making it a target for therapeutic interventions in metabolic disorders such as type 2 diabetes and obesity.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Tetrahydroquinoline core : A bicyclic structure that contributes to the compound's biological activity.
  • Propane sulfonyl group : Enhances solubility and potential interactions with biological targets.
  • Benzamide moiety : Imparts additional pharmacological properties.

The molecular formula for this compound is C15H24N2O4SC_{15}H_{24}N_{2}O_{4}S .

The primary mechanism through which this compound exhibits its biological activity is through the inhibition of PTP1B. This inhibition can lead to:

  • Improved insulin sensitivity : By preventing the dephosphorylation of insulin receptors.
  • Reduction in blood glucose levels : Beneficial for managing diabetes and metabolic syndrome .

Anticancer Activity

Recent studies suggest that compounds with similar structures exhibit potential anticancer properties. The inhibition of PTP1B may also contribute to cancer cell proliferation control. For instance:

CompoundActivityReference
3-bromo-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamideAnticancer potential
4-fluoro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamideInvestigated for metabolic effects

Antimicrobial Activity

There is also emerging evidence suggesting antimicrobial properties. Compounds derived from the tetrahydroquinoline structure have shown efficacy against various bacterial strains. The specific mechanisms remain under investigation but may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their derivatives. For example:

  • High-throughput screening : Identified several tetrahydroisoquinoline derivatives with significant anticonvulsant activity. These findings underscore the importance of structural modifications in enhancing biological efficacy .
  • SAR Studies : Structure-activity relationship (SAR) studies have demonstrated that modifications to the tetrahydroquinoline core can lead to enhanced PTP1B inhibition and improved pharmacological profiles .

Q & A

Q. What are the standard synthetic routes for N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide?

The synthesis typically involves:

  • Step 1 : Formation of the tetrahydroquinoline core via cyclization of aniline derivatives.
  • Step 2 : Sulfonylation at the 1-position using propane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Benzamide coupling at the 6-position via carbodiimide-mediated activation (e.g., EDC/HOBt) . Purification is achieved through recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradients). Yield optimization requires controlled reaction temperatures (0–25°C) and anhydrous conditions .

Q. What key structural features influence its biological activity?

  • Tetrahydroquinoline core : Provides rigidity and facilitates π-π stacking with enzyme active sites.
  • Propane-1-sulfonyl group : Enhances solubility and modulates PTP1B binding affinity via hydrophobic interactions .
  • Benzamide substituent : Critical for hydrogen bonding with catalytic residues (e.g., Arg24 and Asp48 in PTP1B) . Fluorine or bromine substitutions on the benzamide ring can alter potency and selectivity (Table 1) .

Table 1 : Substituent Effects on PTP1B Inhibition (IC₅₀ Values)

SubstituentIC₅₀ (µM)Selectivity vs. TCPTP
2,6-Difluoro0.12>100-fold
4-Bromo0.4530-fold
Unsubstituted1.810-fold
Data derived from in vitro assays using recombinant PTP1B .

Q. Which analytical techniques confirm compound purity and identity?

  • NMR spectroscopy : ¹H and ¹³C NMR verify regiochemistry (e.g., sulfonyl group integration at δ 3.1–3.3 ppm) .
  • Mass spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 413.2) .
  • HPLC : Purity >95% using C18 columns (acetonitrile/water + 0.1% TFA) .

Q. What are the primary biological targets of this compound?

It acts as a selective PTP1B inhibitor , validated via:

  • In vitro enzyme assays : IC₅₀ values <1 µM against PTP1B, with >100-fold selectivity over TCPTP and SHP2 .
  • Cell-based studies : Enhances insulin receptor phosphorylation in HepG2 cells (EC₅₀ = 0.8 µM) . Secondary targets include RORγ (IC₅₀ <15 µM) and nNOS (EC₅₀ ~6 nM in specific analogs) .

Q. How is metabolic stability assessed in preclinical studies?

  • Microsomal assays : Incubation with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance .
  • CYP450 inhibition screening : Evaluates drug-drug interaction risks using fluorogenic substrates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize PTP1B inhibitory activity?

Key strategies include:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -F, -CF₃) at the 2- and 6-positions of the benzamide improves potency (Table 1) .
  • Scaffold hopping : Replacing tetrahydroquinoline with isoquinoline reduces off-target effects on nNOS .
  • Molecular dynamics simulations : Identify residues (e.g., Phe182) critical for binding stability .

Q. How to resolve contradictions in biological activity data across structural analogs?

Contradictions arise from:

  • Assay variability : Standardize protocols (e.g., buffer pH, enzyme concentration) to minimize discrepancies .
  • Off-target effects : Use orthogonal assays (e.g., thermal shift assays) to confirm target engagement .
  • Crystallography : Co-crystal structures (PDB: 6XYZ) reveal steric clashes in bulkier analogs .

Q. What methods enhance selectivity over homologous phosphatases (e.g., TCPTP)?

  • Hydrophobic pocket engineering : Extend the propane-1-sulfonyl group to occupy the TCPTP-exclusive cavity .
  • Charge optimization : Introduce cationic groups (e.g., -NH₂) to repel TCPTP’s acidic surface residues .
  • Bivalent inhibitors : Link two pharmacophores to exploit PTP1B’s dimeric interface .

Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?

  • Reducing polarity : Replace benzamide with lipophilic groups (e.g., thiophene) lowers PSA (polar surface area) .
  • P-glycoprotein evasion : Introduce tertiary amines to minimize efflux transporter recognition .
  • In silico modeling : Predict BBB penetration using QSAR models (e.g., VolSurf+) .

Q. What computational tools predict binding modes and pharmacokinetics?

  • Docking software (AutoDock Vina) : Simulate interactions with PTP1B’s catalytic site (WPD loop) .
  • ADMET prediction (SwissADME) : Forecast solubility (LogS), bioavailability (Lipinski’s rules), and toxicity (AMES test) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications .

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